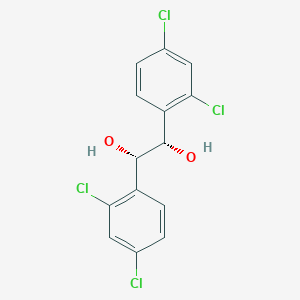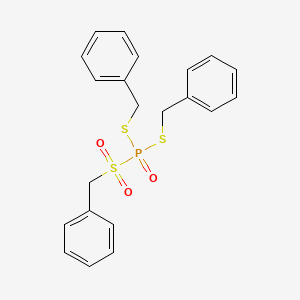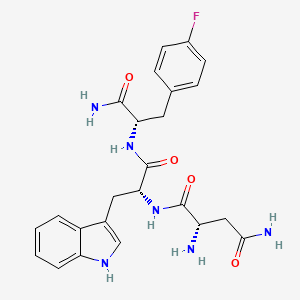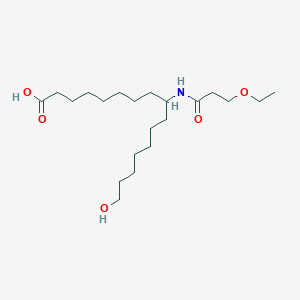
9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid is a complex organic compound with a unique structure that combines an amide group, a hydroxy group, and a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the synthesis of 3-ethoxypropanoic acid, which can be achieved through the esterification of propanoic acid with ethanol. This intermediate is then reacted with hexadecanoic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound can be used to study the interactions between amides and hydroxy groups with biological molecules. It may also serve as a model compound for understanding the behavior of similar natural products.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid involves its interaction with specific molecular targets. The amide and hydroxy groups can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The long aliphatic chain allows for interactions with lipid membranes, potentially altering their properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethoxypropanoic acid: A simpler compound with similar functional groups but a shorter aliphatic chain.
Hexadecanoic acid: A long-chain fatty acid without the amide and hydroxy groups.
16-Hydroxyhexadecanoic acid: A compound with a similar aliphatic chain and hydroxy group but lacking the amide group.
Uniqueness
9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid is unique due to the combination of its functional groups and long aliphatic chain. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
833484-05-2 |
|---|---|
Molekularformel |
C21H41NO5 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
9-(3-ethoxypropanoylamino)-16-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C21H41NO5/c1-2-27-18-16-20(24)22-19(14-10-6-4-8-12-17-23)13-9-5-3-7-11-15-21(25)26/h19,23H,2-18H2,1H3,(H,22,24)(H,25,26) |
InChI-Schlüssel |
YVYKAOGZDSSNEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
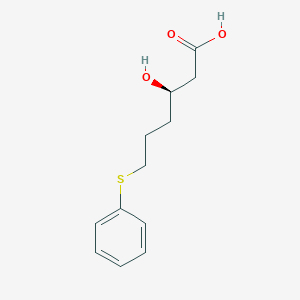
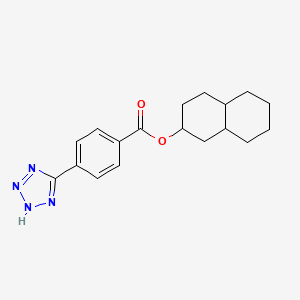
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
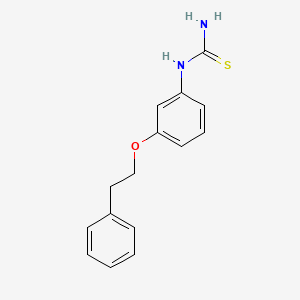
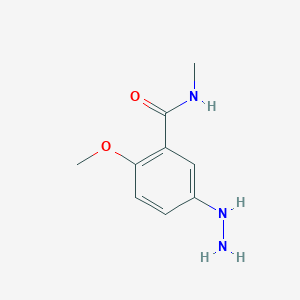
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
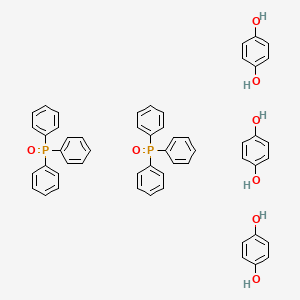
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)
